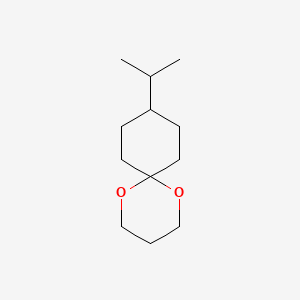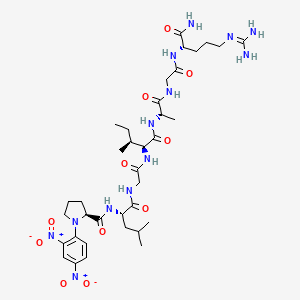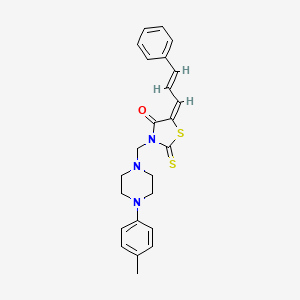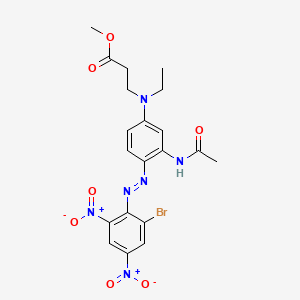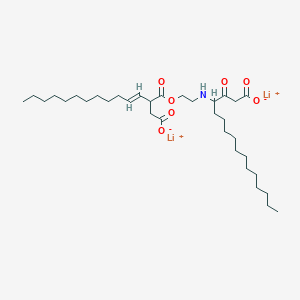
Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dilithium core and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include esterification, amidation, and lithiation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate has several scientific research applications, including:
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate
- Lithium 1-[2-(diethylamino)ethyl] 2-dodecenylsuccinate
Uniqueness
Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.
Properties
CAS No. |
93964-33-1 |
|---|---|
Molecular Formula |
C34H59Li2NO7 |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
dilithium;4-[2-[(E)-2-(carboxylatomethyl)tetradec-3-enoyl]oxyethylamino]-3-oxohexadecanoate |
InChI |
InChI=1S/C34H61NO7.2Li/c1-3-5-7-9-11-13-15-17-19-21-23-29(27-32(37)38)34(41)42-26-25-35-30(31(36)28-33(39)40)24-22-20-18-16-14-12-10-8-6-4-2;;/h21,23,29-30,35H,3-20,22,24-28H2,1-2H3,(H,37,38)(H,39,40);;/q;2*+1/p-2/b23-21+;; |
InChI Key |
ZECHJSACOFMJCL-GUSGXMBRSA-L |
Isomeric SMILES |
[Li+].[Li+].CCCCCCCCCCCCC(C(=O)CC(=O)[O-])NCCOC(=O)C(CC(=O)[O-])/C=C/CCCCCCCCCC |
Canonical SMILES |
[Li+].[Li+].CCCCCCCCCCCCC(C(=O)CC(=O)[O-])NCCOC(=O)C(CC(=O)[O-])C=CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


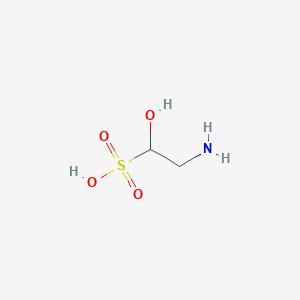

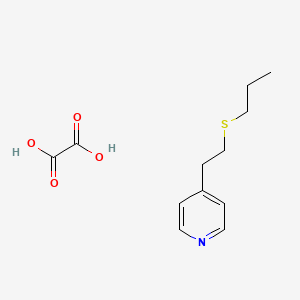


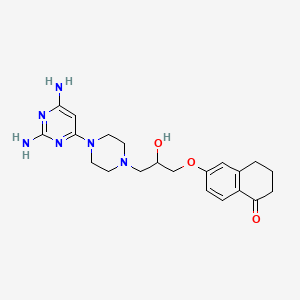
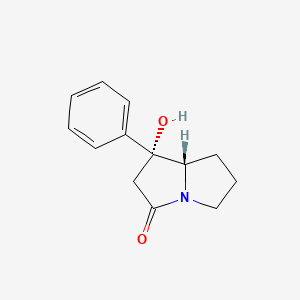
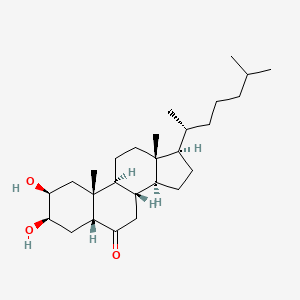
![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
